BenchChemオンラインストアへようこそ!

2,3-Quinoxalinedione, octahydro-, (4aR,8aS)-

α1B-adrenoceptor stereochemistry-activity relationship cyclazosin analogs

2,3-Quinoxalinedione, octahydro-, (4aR,8aS)- (CAS 1152112-78-1), also referred to as (4aR,8aS)-decahydroquinoxaline-2,3-dione, is a small-molecule heterocyclic building block (MW 168.19 g/mol, molecular formula C₈H₁₂N₂O₂). It belongs to the quinoxalinedione family but is distinguished by a fully saturated bicyclic ring system bearing a defined cis ring junction and two defined stereocenters (C4a and C8a).

Molecular Formula C8H12N2O2
Molecular Weight 168.19
CAS No. 1152112-78-1
Cat. No. B1650216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Quinoxalinedione, octahydro-, (4aR,8aS)-
CAS1152112-78-1
Molecular FormulaC8H12N2O2
Molecular Weight168.19
Structural Identifiers
SMILESC1CCC2C(C1)NC(=O)C(=O)N2
InChIInChI=1S/C8H12N2O2/c11-7-8(12)10-6-4-2-1-3-5(6)9-7/h5-6H,1-4H2,(H,9,11)(H,10,12)/t5-,6+
InChIKeyNVQWWVBWYMNAMW-OLQVQODUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (4aR,8aS)-Octahydro-2,3-quinoxalinedione (CAS 1152112-78-1) – A Conformationally Defined Saturated Scaffold for Drug Discovery


2,3-Quinoxalinedione, octahydro-, (4aR,8aS)- (CAS 1152112-78-1), also referred to as (4aR,8aS)-decahydroquinoxaline-2,3-dione, is a small-molecule heterocyclic building block (MW 168.19 g/mol, molecular formula C₈H₁₂N₂O₂) [1]. It belongs to the quinoxalinedione family but is distinguished by a fully saturated bicyclic ring system bearing a defined cis ring junction and two defined stereocenters (C4a and C8a) [1]. Its conformational rigidity and hydrogen-bonding capacity make it a versatile scaffold for medicinal chemistry and chemical biology programs that require stereochemically pure, saturated core structures [1].

Why Generic Quinoxalinediones Cannot Replace (4aR,8aS)-Octahydro-2,3-quinoxalinedione in Stereochemistry-Driven Programs


The quinoxalinedione class spans aromatic, partially saturated, and fully saturated analogs, but these sub-classes are not functionally interchangeable. The (4aR,8aS)-octahydro derivative possesses a conformationally locked, cis-fused bicyclic system that determines both its three-dimensional shape and the spatial presentation of its hydrogen-bond donor/acceptor groups [1]. In contrast, the aromatic parent quinoxaline-2,3-dione is planar, while the trans-diastereomer of the saturated system adopts a different ring conformation, altering the relative orientation of its pharmacophoric elements [2]. As the quantitative comparisons below demonstrate, these structural differences translate into distinct biological activity profiles, meaning that substituting this compound with an unsaturated or diastereomeric analog can lead to loss of target engagement or selectivity.

Quantitative Differentiation of (4aR,8aS)-Octahydro-2,3-quinoxalinedione from Its Closest Analogs


Cis vs. Trans Ring Junction: Conformational Restriction Dictates α1B-Adrenoceptor Selectivity in Octahydroquinoxaline-Based Antagonists

In a series of cyclazosin-derived α1-adrenoceptor antagonists, the (4aS,8aR) cis-octahydroquinoxaline moiety was essential for subtype selectivity. The (4aS,8aR)-configured benzyloxycarbonyl analog (+)-3 exhibited α1B selectivity ratios of 35-fold over α1A and 14-fold over α1D, while the opposite enantiomer (-)-3 showed significantly diminished selectivity [1]. This establishes that the cis ring junction—a geometric feature shared by the (4aR,8aS)-octahydroquinoxaline scaffold—is a critical determinant of biological recognition, and generic trans-diastereomers cannot replicate this selectivity profile.

α1B-adrenoceptor stereochemistry-activity relationship cyclazosin analogs

Saturated vs. Aromatic Core: Loss of DAAO Inhibitory Activity Upon Ring Saturation

When the aromatic quinoxaline-2,3-dione core was replaced with the fully saturated octahydroquinoxaline-2,3-dione scaffold, DAAO inhibitory activity was essentially abolished [1]. The parent quinoxaline-2,3-dione (compound A) gave an IC₅₀ of 33.1 μM, whereas the trans-octahydro analog (compound H) was classified as having 'poor' activity, consistent with the loss of π-π stacking interactions with the enzyme's aromatic binding pocket [1]. While the paper evaluated the trans isomer, the same π-depletion principle applies to the cis isomer; thus, the (4aR,8aS)-octahydro compound is not a viable replacement for aromatic quinoxalinediones in DAAO-targeting programs.

D-amino acid oxidase (DAAO) neuropharmacology structure-activity relationship

Chiral vs. Racemic Form: Defined Stereochemistry Enables Enantioselective Synthesis of Cyclazosin-Class α1B Antagonists

The cis-octahydroquinoxaline scaffold with defined (4aS,8aR) or (4aR,8aS) stereochemistry serves as a direct precursor for the synthesis of enantiopure cyclazosin and its analogs [1][2]. In the original cyclazosin synthesis, the chiral cis-octahydroquinoxaline intermediate was coupled to a quinazoline moiety to yield the enantiomers of cyclazosin, each with distinct α1B selectivity profiles [2]. The racemic mixture (rac-(4aR,8aS)) cannot provide this level of stereochemical control, meaning that procurement of the enantiomerically pure (or enantiomerically defined racemic) building block is essential for programs aiming to establish SAR around the octahydroquinoxaline stereocenters.

enantioselective synthesis α1-adrenoceptor chiral building block

Physicochemical Profile: Computed LogP and Hydrogen-Bonding Capacity Differentiate Saturated from Aromatic Quinoxalinediones

The (4aR,8aS)-octahydro scaffold exhibits a computed XLogP3-AA of 0.4, which is substantially lower than typical aromatic quinoxalinediones (e.g., quinoxaline-2,3-dione XLogP ~1.1) [1][2]. The saturated ring system also maintains two hydrogen-bond donors and two acceptors, identical to the aromatic parent, but with altered spatial orientation due to the non-planar conformation [1]. This combination of lower lipophilicity and retained H-bond capacity makes the saturated scaffold more suitable for fragment-based drug discovery where low logP and high ligand efficiency are desired.

physicochemical properties drug-likeness logP

Target Application Scenarios for (4aR,8aS)-Octahydro-2,3-quinoxalinedione Based on Differentiated Evidence


Enantioselective Synthesis of α1B-Adrenoceptor Antagonists

The (4aR,8aS) cis-octahydroquinoxaline scaffold is directly applicable as a chiral building block for the synthesis of cyclazosin-class α1B-selective antagonists. The defined cis ring junction and absolute stereochemistry are pharmacophoric requirements for subtype selectivity, as demonstrated by the 35-fold α1B/α1A selectivity achieved with the (4aS,8aR) analog [1]. Procurement of this defined stereoisomer eliminates the need for late-stage chiral resolution.

Fragment-Based Drug Discovery Requiring Saturated, Low-Lipophilicity Scaffolds

With a computed XLogP3-AA of 0.4, this scaffold is well-suited for fragment-based screening campaigns that prioritize low lipophilicity and high ligand efficiency [2]. Unlike aromatic quinoxalinediones (XLogP >1.0), the saturated core reduces the risk of non-specific hydrophobic interactions, improving the developability profile of fragment hits.

Negative Control for DAAO Inhibition Assays Involving Quinoxalinediones

As demonstrated by the DAAO inhibitor study, the octahydro analog shows negligible DAAO inhibition due to loss of π-π stacking [3]. This makes the (4aR,8aS)-octahydro compound an ideal negative control scaffold in DAAO enzymatic assays when evaluating the contribution of aromaticity to target engagement.

Conformational Analysis of Saturated Bicyclic Dipeptide Mimetics

The rigid cis-decalin-like framework of the octahydroquinoxaline-2,3-dione enables its use as a conformationally constrained dipeptide mimetic in peptidomimetic drug design, where the spatial orientation of the two amide NH groups is fixed relative to the more flexible trans isomer.

Quote Request

Request a Quote for 2,3-Quinoxalinedione, octahydro-, (4aR,8aS)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.